REACTION_CXSMILES
|
[C:1]1(=[O:11])[NH:5][C:4](=[O:6])[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.Cl[CH2:13][CH2:14][CH2:15][CH:16]([O:22][CH:23]1[CH2:28][CH2:27][CH2:26][CH2:25][O:24]1)[CH2:17][CH2:18][CH2:19][CH2:20][CH3:21]>CN(C)C=O>[O:24]1[CH2:25][CH2:26][CH2:27][CH2:28][CH:23]1[O:22][CH:16]([CH2:17][CH2:18][CH2:19][CH2:20][CH3:21])[CH2:15][CH2:14][CH2:13][N:5]1[C:1](=[O:11])[C:2]2=[CH:10][CH:9]=[CH:8][CH:7]=[C:3]2[C:4]1=[O:6]
|
Name
|
|
Quantity
|
4.3 g
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(N1)=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
7.8 g
|
Type
|
reactant
|
Smiles
|
ClCCCC(CCCCC)OC1OCCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
95 °C
|
Type
|
CUSTOM
|
Details
|
the resulting solution is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
Sodium hydride (53%) (1.5 g. excess) is washed with benzene three times by decantation
|
Type
|
ADDITION
|
Details
|
dimethyl formamide (100 ml.) is added
|
Type
|
CUSTOM
|
Details
|
the temperature below 35° C
|
Type
|
CUSTOM
|
Details
|
A clear solution is obtained and to it
|
Type
|
CONCENTRATION
|
Details
|
The reaction is then concentrated to one-half its volume in vacuo
|
Type
|
ADDITION
|
Details
|
poured into ice water (200 ml.)
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (2 × 150 ml.)
|
Type
|
WASH
|
Details
|
The ether is washed with 5% sodium hydroxide (2 × 50 ml.), saturated sodium chloride solution (2 × 50 ml.)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Evaporation of the ether
|
Type
|
CUSTOM
|
Details
|
affords 4.5 g
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(CCCC1)OC(CCCN1C(C=2C(C1=O)=CC=CC2)=O)CCCCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 45% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |